1,2-Diphenylethane-1,2-diol;nitric acid
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Overview
Description
1,2-Diphenylethane-1,2-diol;nitric acid is a compound that consists of 1,2-diphenylethane-1,2-diol and nitric acid
Preparation Methods
1,2-Diphenylethane-1,2-diol can be synthesized through the reduction of benzil using sodium borohydride . The reaction involves the conversion of benzil to 1,2-diphenylethane-1,2-diol under controlled conditions. Industrial production methods may involve the use of catalytic hydrogenation of benzoin in the presence of nickel .
Chemical Reactions Analysis
1,2-Diphenylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzil using oxidizing agents such as nitric acid.
Reduction: The compound can be reduced to form hydrobenzoin using sodium borohydride.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common reagents and conditions used in these reactions include sodium borohydride for reduction, nitric acid for oxidation, and halogens for substitution. Major products formed from these reactions include benzil, hydrobenzoin, and halogenated derivatives.
Scientific Research Applications
1,2-Diphenylethane-1,2-diol;nitric acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-diphenylethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate biochemical pathways and exert specific effects on cellular processes.
Comparison with Similar Compounds
1,2-Diphenylethane-1,2-diol is similar to other compounds such as benzil, hydrobenzoin, and stilbene . it is unique due to its specific chemical structure and reactivity. Unlike benzil, which is a diketone, 1,2-diphenylethane-1,2-diol is a diol with hydroxyl groups. Hydrobenzoin is another similar compound, but it differs in its stereochemistry and reactivity. Stilbene is an unsaturated hydrocarbon, whereas 1,2-diphenylethane-1,2-diol is a saturated diol.
Similar Compounds
- Benzil
- Hydrobenzoin
- Stilbene
Properties
CAS No. |
58286-69-4 |
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Molecular Formula |
C14H16N2O8 |
Molecular Weight |
340.28 g/mol |
IUPAC Name |
1,2-diphenylethane-1,2-diol;nitric acid |
InChI |
InChI=1S/C14H14O2.2HNO3/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;2*2-1(3)4/h1-10,13-16H;2*(H,2,3,4) |
InChI Key |
IKARBJBVOAYVEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
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